N-(2-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
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Overview
Description
N-(2-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the pyrimidine ring, along with two methyl groups at the 5 and 6 positions of the pyrimidine ring The carboxamide group at the 4 position further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the reaction of 2-chloroaniline with 5,6-dimethylpyrimidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method could be the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors may be employed to ensure consistent production and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Scientific Research Applications
N-(2-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its use as an intermediate in the synthesis of more complex organic molecules, which can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be compared with other similar compounds, such as:
N-(2-Chlorophenyl)-5-phenylpyrimidine-4-carboxamide: This compound has a phenyl group instead of the dimethyl groups, which may result in different chemical and biological properties.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound has a benzamide structure with dichloro substitution, which can affect its reactivity and applications.
Uniqueness: The presence of the dimethyl groups at the 5 and 6 positions of the pyrimidine ring in this compound imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(2-chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-9(2)15-7-16-12(8)13(18)17-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWNRIHBKNUTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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